ASN04885796
Description
The Critical Role of G-Protein Coupled Receptors (GPCRs) in Neurobiological Systems
G-protein coupled receptors constitute the largest and most diverse group of membrane receptors in eukaryotes. grantome.com In the human genome, over 800 genes encode for these receptors, which are integral to translating extracellular stimuli into intracellular responses. biorxiv.org Their structure is characterized by seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. grantome.com This architecture allows them to bind to a wide array of ligands, including neurotransmitters, hormones, and peptides, and subsequently activate intracellular signaling pathways through the coupling of heterotrimeric G-proteins. medchemexpress.comnih.govgoogle.com
The signaling cascades initiated by GPCRs are diverse and can influence everything from gene transcription and protein synthesis to ion channel activity. nih.gov In neurobiology, GPCRs are fundamental to processes such as neurotransmission, neuronal excitability, and neuroinflammation. medchemexpress.comgoogle.com Their widespread involvement in brain function also implicates them in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression, making them a major target for therapeutic drug development. biorxiv.orgmedchemexpress.com
Deorphanization of GPR17 and Its Emergent Significance in Central Nervous System Homeostasis
Initially classified as an orphan receptor, meaning its endogenous ligand was unknown, GPR17 has been "deorphanized" and is now recognized as a dual receptor for uracil (B121893) nucleotides and cysteinyl-leukotrienes (CysLTs). plos.orgresearchgate.netmedchemexpress.comnih.gov This receptor is phylogenetically related to both purinergic P2Y and CysLT receptors. plos.org GPR17 is predominantly expressed in the central nervous system, particularly in organs susceptible to ischemic damage. plos.org
Subsequent research has highlighted the significant role of GPR17 in the homeostasis of the CNS, particularly in the context of myelination and demyelination. researchgate.nettargetmol.com Myelin is the protective sheath that insulates nerve fibers, and its damage is a hallmark of demyelinating diseases like multiple sclerosis. GPR17 is expressed on oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. researchgate.nettargetmol.com The receptor appears to act as a sensor for brain damage, with its expression being upregulated in response to injury, such as in stroke and spinal cord trauma. researchgate.net Studies have shown that GPR17 plays a complex, dual role in the processes of demyelination and remyelination. researchgate.nettargetmol.com
Genesis of ASN04885796 (PD047571) as a Pharmacological Tool for GPR17 Research
The compound this compound, also referred to as PD047571 in some contexts, has emerged as a key pharmacological tool for probing the function of the GPR17 receptor. This compound is a potent and specific agonist of GPR17, with an EC50 of 2.27 nM for GPR17-induced GTPγS binding. medchemexpress.comresearchgate.net This means it effectively activates the receptor at very low concentrations.
This compound was identified and made available for research purposes through chemical suppliers like Asinex. google.com Its characterization as a GPR17 agonist has provided researchers with a valuable molecule to selectively stimulate GPR17 and study the downstream consequences in various experimental models. A patent related to GPR17-modulating compounds specifically mentions this compound (by its Asinex code) as a compound of interest for its high potency on the receptor. google.com The availability of such a specific agonist is crucial for dissecting the precise roles of GPR17 in both normal physiology and in pathological conditions.
Scope and Academic Relevance of Investigating this compound in Preclinical Research
The investigation of this compound in preclinical research holds significant academic relevance due to the complex and sometimes contradictory findings regarding GPR17's role in the CNS. While GPR17 is considered a promising target for therapies aimed at neurodegenerative and demyelinating diseases, there is ongoing debate about whether activating or inhibiting the receptor is the more beneficial strategy. plos.org
Some studies suggest that GPR17 antagonists could be beneficial. For instance, blocking GPR17 has been shown to promote the generation of mature oligodendrocytes and improve function in animal models of multiple sclerosis. The rationale is that GPR17 acts as a negative regulator of oligodendrocyte maturation, and therefore inhibiting it would promote remyelination. grantome.com
Conversely, other research indicates a role for GPR17 agonists in promoting the maturation of oligodendrocytes. google.com This line of thinking suggests that the timely activation and subsequent downregulation of GPR17 are necessary for the differentiation process to complete successfully. google.complos.org The use of a potent agonist like this compound allows researchers to explore this hypothesis directly. Preclinical studies using this compound can help to elucidate the specific conditions under which GPR17 activation is beneficial, potentially leading to novel therapeutic strategies for diseases characterized by myelin dysfunction. The neuroprotective properties attributed to this compound further underscore its importance in studying potential treatments for neurological disorders. researchgate.net
Interactive Data Table: GPR17 Research Compounds
| Compound Name | Alias | Role | Target |
| This compound | PD047571 | Agonist | GPR17 |
| Cangrelor | Antagonist | GPR17 (non-selective) | |
| Pranlukast | Antagonist | GPR17, CysLT1 | |
| Montelukast | Antagonist | GPR17, CysLT1 | |
| MDL29,951 | Agonist | GPR17 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FN5O4 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H28FN5O4/c1-37-22-14-12-21(13-15-22)34(26(35)18-33-25-7-3-2-6-24(25)31-32-33)27(19-8-10-20(29)11-9-19)28(36)30-17-23-5-4-16-38-23/h2-3,6-15,23,27H,4-5,16-18H2,1H3,(H,30,36) |
InChI Key |
HIWKGPKZDUQDKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(C2=CC=C(C=C2)F)C(=O)NCC3CCCO3)C(=O)CN4C5=CC=CC=C5N=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN04885796; AS N04885796; AS-N04885796 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Dynamics of Asn04885796
Structural and Functional Characterization of the GPR17 Receptor
Phylogenetic Relationship of GPR17 to Purinergic (P2Y) and Cysteinyl Leukotriene (CysLT) Receptors
The G protein-coupled receptor 17 (GPR17) occupies a unique position in the GPCR family tree. Phylogenetic analysis reveals that GPR17 is situated at an intermediate evolutionary position between two distinct receptor families: the purinergic P2Y receptors and the cysteinyl leukotriene (CysLT) receptors. nih.govtargetmol.commedchemexpress.comprovidence.org This places GPR17 as being equally distant from the P2Y receptor subgroup that includes P2Y₁₂, P2Y₁₃, and P2Y₁₄, and the CysLT receptor group (CysLT₁ and CysLT₂). nih.gov Its location suggests it may be a close relative to a common ancestor from which both the P2Y and CysLT receptor families evolved. nih.gov This distinct phylogenetic placement hinted at a potentially unique ligand-binding profile, which could not be predicted solely based on its genetic sequence. nih.gov
Identification of Endogenous GPR17 Ligands: Nucleotides and Cysteinyl Leukotrienes
GPR17 has been identified as a dual-ligand receptor, capable of being activated by two chemically unrelated families of endogenous signaling molecules: uracil (B121893) nucleotides and cysteinyl leukotrienes. nih.govtargetmol.commedchemexpress.comnih.gov This dualistic nature was confirmed through studies showing that cells engineered to express GPR17 gain responsiveness to both ligand types. medchemexpress.comresearchgate.net
The activation by these two ligand families occurs at different concentration ranges. Cysteinyl leukotrienes, such as leukotriene D₄ (LTD₄) and leukotriene C₄ (LTC₄), typically activate GPR17 with nanomolar affinity. medchemexpress.comnih.gov In contrast, uracil nucleotides, including UDP, UDP-glucose, and UDP-galactose, activate the receptor with micromolar affinity. medchemexpress.comnih.govtargetmol.cn This dual agonism makes GPR17 a sensor for diverse danger signals that accumulate during pathological conditions like ischemia. researchgate.netacs.org
Expression Profiles of GPR17 Isoforms Across Neural Tissues
GPR17 is widely expressed in the central nervous system (CNS), particularly in cells and regions susceptible to ischemic damage, such as the brain. nih.govtargetmol.com Its expression is notably prominent in the oligodendrocyte lineage. nih.govresearchgate.net The receptor's presence is transient and stage-specific, appearing on oligodendrocyte precursor cells (OPCs) and pre-myelinating oligodendrocytes, where it acts as a negative regulator of final maturation. nih.govnih.gov
Alternative splicing of the GPR17 gene results in at least two distinct isoforms, a short (GPR17-S) and a long (GPR17-L) variant, which exhibit different expression patterns and ligand sensitivities. targetmol.cnnih.gov In the brain, the short isoform is predominantly expressed. nih.gov Studies show that GPR17 is upregulated in neurons and glial precursors following ischemic injury, where it functions as a sensor of tissue damage. nih.gov It is also found in a subset of microglia, the resident immune cells of the CNS, particularly after injury.
Agonist Activity and Binding Profile of ASN04885796 at GPR17
Quantitative Efficacy and Potency of this compound in GPR17 Activation (e.g., EC50 for GTPγS Binding)
This compound has been identified as a potent and specific agonist for the GPR17 receptor. Its efficacy and potency have been quantified using in vitro pharmacological assays, such as the [³⁵S]GTPγS binding assay, which measures the activation of G proteins coupled to the receptor.
In these assays, this compound stimulates GPR17-mediated GTPγS binding with high potency. The reported half-maximal effective concentration (EC₅₀) for this compound is 2.27 nM. targetmol.commedchemexpress.comacs.org This indicates that a very low concentration of the compound is required to achieve 50% of the maximal receptor activation, highlighting its potent agonist activity at GPR17. Another source corroborates this high potency, reporting a pEC₅₀ value of 10.0. plos.org
| Compound | Assay | Parameter | Value | Source |
|---|---|---|---|---|
| This compound | GTPγS Binding | EC₅₀ | 2.27 nM | targetmol.commedchemexpress.comacs.org |
| This compound | Agonist Activity | pEC₅₀ | 10.0 | plos.org |
Receptor Selectivity of this compound Among GPCR Subtypes
This compound is described as a specific GPR17 agonist. targetmol.comacs.org The development of selective agonists is crucial for accurately studying the function of a specific receptor and for potential therapeutic applications, as off-target effects can confound results. researchgate.net While the available literature emphasizes the specificity of this compound for GPR17, detailed screening data demonstrating its binding affinity and functional activity against a broad panel of other GPCR subtypes were not available in the searched sources. Such selectivity profiling is essential to fully characterize the compound's pharmacological window and rule out interactions with other receptors, including the phylogenetically related P2Y and CysLT receptors.
GPR17-Mediated Intracellular Signaling Cascades Upon this compound Activation
The activation of the G protein-coupled receptor 17 (GPR17) by the specific agonist this compound initiates a cascade of intracellular signaling events that are pivotal in modulating cellular functions, particularly in the context of oligodendrocyte differentiation. The signaling pathways engaged by GPR17 are complex and involve the interplay of various effector molecules.
G-protein Coupling Mechanisms (e.g., Gi-coupled signaling pathway)
GPR17 is established as a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory G protein alpha subunit, Gαi/o. nih.gov The structure of the activated GPR17 in complex with the inhibitory G protein has been elucidated, providing insight into its activation mechanism. nih.gov Upon binding of an agonist like this compound, GPR17 undergoes a conformational change that facilitates the coupling to and activation of the heterotrimeric Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, allowing both components to interact with their respective downstream effectors.
The signaling of GPR17 through the Gαi/o pathway is a key mechanism by which it exerts its effects on cellular processes. nih.gov Studies using other small molecule agonists that activate GPR17 have demonstrated that the primary signaling output is mediated through this Gi-coupled pathway. nih.gov This inhibitory pathway is a common feature of many GPCRs and plays a crucial role in regulating a wide array of physiological responses.
Regulation of Adenylyl Cyclase Activity and Cyclic AMP Levels
A principal downstream consequence of GPR17 activation via the Gαi/o pathway is the inhibition of adenylyl cyclase activity. nih.gov Adenylyl cyclase is a key enzyme responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. nih.gov By inhibiting adenylyl cyclase, the activation of GPR17 by this compound leads to a decrease in the intracellular concentration of cAMP. nih.gov
The reduction in cAMP levels has significant implications for cellular function, particularly in oligodendrocytes, where cAMP is known to promote differentiation and the expression of myelin proteins. nih.gov The GPR17-mediated decrease in cAMP is a critical step in the signaling cascade that ultimately leads to the inhibition of oligodendrocyte maturation. nih.gov This inhibitory effect on cAMP production is a hallmark of Gi-coupled receptor activation and serves as a primary mechanism through which GPR17 modulates cellular physiology. unimi.it
Table 1: GPR17-Mediated Signaling Events
| Step | Molecule/Process | Effect of this compound Activation |
|---|---|---|
| 1 | GPR17 Receptor | Activation |
| 2 | G-protein Coupling | Engages Gαi/o pathway nih.gov |
| 3 | Adenylyl Cyclase | Inhibition nih.gov |
| 4 | Cyclic AMP (cAMP) Levels | Decrease nih.gov |
Other Putative Downstream Effectors and Signaling Pathways
Beyond the direct inhibition of adenylyl cyclase and the subsequent reduction in cAMP, the activation of GPR17 by this compound is thought to influence other downstream signaling molecules and pathways. The decrease in cAMP levels directly impacts the activity of two key downstream effectors: Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). nih.gov The reduced activity of the adenylyl cyclase-cAMP-PKA-CREB (cAMP response element-binding protein) cascade is a major consequence of GPR17 stimulation. nih.gov
Furthermore, there is evidence suggesting a potential link between GPR17 signaling and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases Erk1/2. nih.gov While PKA can activate CREB directly, it can also do so through the activation of the ERK1/2 cascade. nih.gov However, the role of GPR17 activation in sustained ERK1/2 phosphorylation is still under investigation. nih.gov
Activation of GPR17 signaling has also been shown to upregulate the expression of the differentiation inhibitor ID2 and promote the nuclear translocation of ID2 and ID4. nih.gov These inhibitor of DNA binding (ID) proteins are known to negatively regulate oligodendrocyte differentiation. nih.gov Additionally, GPR17 has been observed to recruit β-arrestin2 in an agonist-dependent manner, which can mediate G protein-independent signaling by acting as a scaffold for signaling cascade components like those in the MAPK family. nih.gov
Table 2: Putative Downstream Effectors of GPR17 Activation
Preclinical Investigations of Asn04885796 in Neurological Disease Models
Assessment of Neuroprotective Efficacy of ASN04885796
This compound is identified as a potent GPR17 activator, a property that underpins its neuroprotective potential. medchemexpress.com The GPR17 receptor is implicated in the cellular response to injury, particularly in the central nervous system, making its modulation a key strategy for therapeutic research.
In vitro models of excitotoxicity are fundamental for screening the neuroprotective properties of specific compounds. nih.gov These models often use excitatory agents like glutamate (B1630785) or its analogue, kainate acid, to induce neuronal cell death, mimicking the damage seen in various neuropathological conditions. nih.govnih.gov Kainic acid, an agonist for a subtype of ionotropic glutamate receptors, is known to cause increased production of reactive oxygen species, mitochondrial dysfunction, and apoptosis in neurons. nih.gov Glutamate-induced excitotoxicity is also a well-established model for evaluating neuroprotective interventions. nih.gov
The investigation of compounds like this compound in these systems allows for a direct assessment of their ability to enhance neuronal survival. The neuroprotective activity of this compound is linked to its function as a GPR17 activator. medchemexpress.com Studies on GPR17 have shown that its modulation can influence neuronal outcomes following an ischemic-like injury in neuron-glial mixed cultures. nih.gov While direct published evidence detailing this compound's effects against kainate acid or glutamate in specific assays is not available, its role as a GPR17 agonist suggests it would be evaluated in such models to confirm its neuroprotective capacity.
| Parameter | Value | Description |
|---|---|---|
| Target | GPR17 | G protein-coupled receptor 17 |
| Activity | Activator/Agonist | Binds to and activates the receptor |
| EC₅₀ | 2.27 nM | The concentration of the drug that gives a half-maximal response, indicating high potency for GPR17 induced GTPγS binding. medchemexpress.com |
To assess therapeutic potential in a more complex biological system, compounds are tested in in vivo models that replicate human diseases. For neuroprotection, models of focal cerebral ischemia and optic nerve injury are highly relevant.
Cerebral Ischemia: The intraluminal filament model of middle cerebral artery occlusion (MCAO) is a commonly used animal model to mimic ischemic stroke. nih.gov Research into GPR17 has demonstrated that the receptor is upregulated during oxygen-glucose deprivation/recovery, an in vitro model of ischemia. nih.gov Furthermore, modulating GPR17 has been shown to affect outcomes in ischemic mice. unimi.it As a potent GPR17 activator, this compound is a candidate for investigation in such in vivo stroke models to determine its ability to reduce infarct volume and improve functional recovery.
Optic Nerve Injury: Models of optic nerve injury and ischemia-reperfusion are used to study the death of retinal ganglion cells (RGCs), a key feature of various optic neuropathies. nih.gov These models allow for the evaluation of neuroprotective agents that could prevent RGC apoptosis. nih.gov The role of GPR17 in this context is an area of active research, and compounds like this compound could be investigated for their potential to protect RGCs and preserve vision in these preclinical settings.
The neuroprotective effects of activating GPR17, the target of this compound, are thought to be mediated by several intracellular signaling pathways. GPR17 is a dual receptor that can be activated by both nucleotides and cysteinyl leukotrienes. nih.gov Its activation is primarily linked to Gαi/o protein signaling. nih.gov
Key proposed mechanisms include:
Modulation of Adenylyl Cyclase: The Gαi/o pathway is known to inhibit the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. unimi.itnih.gov The concentration of cAMP is a critical factor in determining cell fate, and its modulation by GPR17 activation may prevent pathological processes that lead to cell death.
Regulation of Microglial Activation: GPR17 is expressed on microglia, the resident immune cells of the brain. Following an ischemic insult, GPR17 expression is upregulated, and this is correlated with microglial activation. nih.gov Studies have shown that GPR17 knockdown can attenuate detrimental microglial activation, including phagocytosis and the release of inflammatory cytokines like TNF-α and IL-1β. nih.gov By activating GPR17, this compound may modulate this response, potentially shifting microglia towards a more protective phenotype, although this requires further investigation as over-activation could also be detrimental. unimi.it
Modulation of Myelination and Remyelination Processes by this compound
Beyond neuroprotection, GPR17 is a critical regulator of oligodendrocyte development and myelination, making this compound a compound of interest for demyelinating diseases.
Oligodendrocytes, the cells responsible for producing myelin in the central nervous system, develop from oligodendrocyte precursor cells (OPCs). mdpi.com This process of differentiation and maturation is tightly regulated by a host of intrinsic and extrinsic factors, including GPR17. nih.govnih.gov
GPR17 expression is dynamic throughout the oligodendrocyte lineage. It is highly expressed in early OPCs and is thought to act as a "checkpoint," temporarily halting differentiation to allow the cell to prepare for the metabolically demanding process of myelination. unimi.it As OPCs commit to terminal maturation, GPR17 is naturally downregulated, which permits the increase in intracellular cAMP necessary to promote the expression of myelin proteins. unimi.itnih.gov
Activation of GPR17 by an agonist like this compound can therefore influence the rate of OPC differentiation. Paradoxically, while sustained GPR17 signaling can inhibit maturation, continuous exposure to GPR17 agonists in vitro has been shown to promote differentiation into myelinating cells, an effect attributed to subsequent receptor internalization and downregulation. unimi.it This suggests that compounds like this compound could be used to precisely modulate the timing of OPC maturation to enhance repair.
| Model Type | Specific Model | Pathology Modeled | Relevance to this compound Research |
|---|---|---|---|
| In Vitro Excitotoxicity | Glutamate/Kainate Acid Exposure | Neuronal cell death via receptor over-activation. nih.govnih.gov | Assessing direct neuroprotective effects on neuronal survival. |
| In Vivo Ischemia | Middle Cerebral Artery Occlusion (MCAO) | Ischemic stroke. nih.gov | Evaluating neuroprotective efficacy in a complex in vivo setting. |
| In Vivo Demyelination | Cuprizone (B1210641) Model | Toxin-induced demyelination and remyelination. nih.govresearchgate.net | Investigating the modulation of OPC differentiation and myelin repair. nih.govnih.govscilit.com |
| Experimental Autoimmune Encephalomyelitis (EAE) | Inflammatory demyelination (MS model). nih.govnih.gov |
To study demyelination and test potential remyelinating therapies, researchers use several animal models. researchgate.net No single model can capture the full complexity of a human disease like multiple sclerosis (MS), so different models are used to study specific aspects of the pathology. nih.govnih.gov
Toxin-Induced Demyelination: The cuprizone model involves feeding mice a copper-chelating agent, which induces oligodendrocyte death and widespread demyelination. nih.govresearchgate.net When the toxin is removed, spontaneous remyelination occurs, making this model ideal for studying the cellular and molecular mechanisms of myelin repair. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common model for MS. scilit.comnih.gov It is induced by immunizing animals with myelin-derived proteins, which triggers an autoimmune response against the CNS, leading to inflammation, demyelination, and axonal damage. nih.govresearchgate.net
The therapeutic strategy in these models is often to promote the differentiation of OPCs to replace lost oligodendrocytes and restore myelin sheaths. Given the crucial role of GPR17 in regulating OPC maturation, its modulation is a promising approach. unimi.it The application of a GPR17 activator like this compound in these models would serve to investigate whether it can enhance the remyelination process, potentially by optimizing the timing of OPC differentiation in the lesion environment.
An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific and research information pertaining specifically to "this compound" have yielded no results.
The search inquiries included:
"this compound"
"this compound neurological disease"
"this compound neuroinflammation"
"this compound preclinical studies"
"this compound brain tissue remodeling repair mechanisms"
"this compound anti-inflammatory properties neuroinflammation"
"this compound microglial macrophage activation injured brain"
"this compound mitigation of inflammatory responses central nervous system insults"
These searches did not return any data, research findings, or publications related to a compound with this designation. This suggests that "this compound" may be an internal research code, a very new compound not yet described in publicly available literature, or a designation that is not indexed in the searched scientific databases.
Without any specific information on "this compound," it is not possible to create the requested article focusing solely on its preclinical investigations in neurological disease models as per the detailed outline provided. The instructions to strictly adhere to the outline and focus exclusively on "this compound" cannot be fulfilled due to the absence of relevant data.
Advanced Methodologies for Characterizing Gpr17 Ligands and Their Effects
In Vitro Pharmacological Characterization Techniques
In vitro assays are fundamental for determining the pharmacological profile of a compound, providing quantitative data on its interaction with the target receptor and its ability to elicit a functional response.
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a specific receptor. researchgate.net This technique involves incubating a biological sample containing the receptor (e.g., cell membranes from transfected cells) with a radiolabeled ligand. researchgate.net The affinity of an unlabeled compound, such as ASN04885796, can be determined through competition binding experiments, where the unlabeled compound competes with the radiolabeled ligand for binding to the receptor. researchgate.net The resulting data are used to calculate the equilibrium dissociation constant (Kᵢ), a measure of the ligand's binding affinity. researchgate.net While this method has been applied to characterize various GPR17 ligands, specific Kᵢ values for the binding of this compound to GPR17 are not available in the reviewed scientific literature. For other classes of GPR17 ligands, radioligand binding assays have successfully confirmed their affinity for the receptor. nih.gov
Functional assays measure the biological response initiated by a ligand binding to its receptor. The [³⁵S]GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early event in the GPCR signaling cascade. biorxiv.orgnih.gov Upon agonist-induced receptor activation, the associated G protein exchanges GDP for GTP; the assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the Gα subunit. biorxiv.orgnih.gov The amount of bound radioactivity is proportional to the extent of G protein activation, allowing for the determination of a ligand's potency (EC₅₀) and efficacy (Eₘₐₓ). biorxiv.orgnih.gov
This assay has been pivotal in the characterization of this compound. Research has demonstrated that this compound is a potent activator of GPR17. Specifically, in a [³⁵S]GTPγS binding assay using cell membranes from a CHO cell line stably transfected with human GPR17, this compound stimulated G protein activation with high potency.
Table 1: Functional Potency of this compound at Human GPR17
| Compound | Assay | Target | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | [³⁵S]GTPγS binding | Human GPR17 | 2.27 | nih.gov |
This result quantitatively establishes this compound as a GPR17 agonist. The assay is advantageous as it measures a proximal event in receptor signaling, minimizing the influence of downstream signal amplification that can occur in other functional assays. nih.gov
Cell-based reporter assays are employed to investigate the downstream consequences of receptor activation, such as the modulation of second messengers like cyclic AMP (cAMP). GPR17 is known to couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govresearchgate.net
Modern reporter systems, such as the GloSensor™ cAMP assay, offer a non-radioactive method to monitor these changes in real-time. biorxiv.orgresearchgate.net This assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When intracellular cAMP levels change, a conformational change in the biosensor leads to a corresponding change in luminescence, which can be measured to quantify ligand activity. researchgate.net Such assays have been successfully validated for GPR17 and show a strong correlation with data from [³⁵S]GTPγS binding assays, confirming Gαi coupling. nih.govresearchgate.net While these advanced reporter assays are well-suited for characterizing GPR17 ligands, specific studies employing these methods to analyze the downstream signaling effects of this compound have not been reported in the searched literature.
In Vivo Experimental Paradigms for Neurological Research
In vivo models are essential for understanding the complex physiological and pathological responses to GPR17 modulation in a whole-organism context. These paradigms are crucial for evaluating the therapeutic potential of compounds like this compound for neurological disorders.
Animal Models of Acute and Chronic Ischemic Brain Injury
Ischemic stroke is a primary area of investigation for GPR17-targeted therapies. Animal models that mimic the pathophysiology of ischemic brain injury are therefore critical for assessing the effects of GPR17 agonists.
Commonly Used Models:
Middle Cerebral Artery Occlusion (MCAO): This is the most frequently used model to simulate focal ischemic stroke in rodents. nih.govnih.gov It can be either transient (reperfusion) or permanent, allowing for the study of both acute and chronic phases of injury. nih.gov
Thromboembolic Models: These models involve the injection of a clot to induce ischemia, closely mimicking the cause of many human strokes and are particularly useful for evaluating thrombolytic therapies. nih.govnih.gov
Photothrombotic Stroke Model: This technique uses a photosensitive dye and laser to induce a focal clot, creating a well-defined and reproducible ischemic lesion. nih.gov
Research Findings in the Context of GPR17:
Studies have shown that GPR17 expression is upregulated in response to ischemic injury. nih.gov This suggests that the receptor plays a role in the brain's response to damage. While direct experimental data for this compound in these models is limited, the following table outlines key parameters that would be assessed.
| Injury Phase | Key Parameters | Relevance for this compound Research |
| Acute (hours to days) | Infarct volume measurement (e.g., TTC staining) | To determine if this compound has a neuroprotective effect by reducing the size of the ischemic core. researchgate.net |
| Neurological deficit scoring | To assess functional recovery in the immediate aftermath of the stroke. | |
| Markers of apoptosis and inflammation | To investigate the cellular mechanisms through which this compound might exert its effects. | |
| Chronic (weeks to months) | Histological analysis of brain tissue | To evaluate long-term tissue damage, glial scarring, and neurogenesis. |
| Behavioral tests (e.g., Morris water maze, rotarod) | To assess long-term cognitive and motor function recovery. mdpi.com | |
| Myelination status (e.g., Luxol Fast Blue staining) | To investigate the potential of this compound to promote remyelination in the recovery phase. |
Genetically Modified Animal Models for GPR17 Functional Studies (e.g., GPR17 knockout mice)
Genetically modified animals, particularly knockout (KO) models, are powerful tools for elucidating the specific function of a receptor by observing the phenotype that results from its absence.
GPR17 Knockout Mice:
Studies using GPR17 KO mice have provided crucial insights into the receptor's endogenous role. A key finding is that GPR17 knockout mice exhibit an earlier onset of myelination compared to their wild-type littermates. nih.gov This supports the hypothesis that GPR17 acts as a negative regulator of oligodendrocyte maturation. nih.gov
Implications for this compound Research:
The use of GPR17 KO mice is essential for confirming that the effects of this compound are indeed mediated through its intended target.
Comparative Studies:
| Experimental Condition | Expected Outcome in Wild-Type Mice | Expected Outcome in GPR17 KO Mice | Rationale |
| Administration of this compound | Modulation of oligodendrocyte differentiation and response to injury. | No significant effect observed. | To confirm that the effects of this compound are GPR17-dependent. |
| Induction of Demyelination (e.g., cuprizone (B1210641) model) | Delayed remyelination due to GPR17 upregulation. nih.gov | Potentially faster or more efficient remyelination. | To validate the role of GPR17 in the remyelination process. |
| Induction of Ischemic Injury (e.g., MCAO) | Upregulation of GPR17 in the penumbra. | Altered inflammatory and regenerative response. | To dissect the specific contribution of GPR17 to the pathophysiology of stroke. |
Emerging Research Avenues and Translational Challenges for Gpr17 Agonists Like Asn04885796
Identification of Additional Physiologically Relevant Endogenous GPR17 Ligands
A significant hurdle in GPR17 research is the incomplete understanding of its natural activators. While GPR17 is phylogenetically related to purinergic (P2Y) and cysteinyl-leukotriene (CysLT) receptors, and has been shown to be activated by ligands from both families, a definitive, single endogenous ligand remains elusive. mdpi.com The receptor's pharmacology is considered atypical, as it responds to a diverse set of molecules, suggesting it may act as a promiscuous sensor for various danger signals released during tissue injury. mdpi.comunimi.it
Initial studies identified uracil (B121893) nucleotides (like UDP-glucose) and cysteinyl-leukotrienes (like LTD₄) as GPR17 activators. mdpi.comgoogle.com These substances are often released from damaged cells, supporting the role of GPR17 in detecting injury. nih.gov More recent research has expanded the list of potential endogenous ligands to include certain oxysterols, such as 24(S)-hydroxycholesterol (24S-HC), a brain cholesterol metabolite. nih.gov The expression of the enzyme responsible for producing 24S-HC correlates with GPR17 expression during brain development, further strengthening this connection. nih.gov The ability of stromal derived factor 1 (SDF-1) to transactivate GPR17 adds another layer of complexity, suggesting the receptor's function can be influenced by crosstalk with other signaling systems. unimi.it This promiscuity challenges classical pharmacological paradigms and complicates the development of targeted therapies. unimi.it The continued search for and validation of physiologically relevant ligands are crucial for fully understanding the receptor's function in health and disease.
Table 1: Potential Endogenous Ligands for GPR17
| Ligand Class | Specific Examples | Reference |
|---|---|---|
| Uracil Nucleotides | UDP, UDP-glucose, UDP-galactose | mdpi.com |
| Cysteinyl-Leukotrienes | LTC₄, LTD₄ | mdpi.com |
| Oxysterols | 24(S)-hydroxycholesterol (24S-HC) | nih.gov |
Deeper Elucidation of GPR17's Precise Role in Diverse Neuropathological Conditions
GPR17 exhibits a complex, stage-specific role in the central nervous system that varies depending on the pathological context. It is widely regarded as a sensor for local damage, with its expression significantly increasing in response to injury. researchgate.netmdpi.comnih.gov However, its subsequent effects can be dualistic, contributing to both neuronal damage and repair processes. nih.govmdpi.com
In conditions like multiple sclerosis (MS), a chronic demyelinating disease, GPR17 plays a critical role. nih.govmdpi.com The receptor is expressed on oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. researchgate.netnih.gov Under pathological conditions, abnormal and persistent upregulation of GPR17 is associated with a halt in OPC maturation, preventing the remyelination of damaged axons. nih.govnih.gov Conversely, timely activation and subsequent downregulation of GPR17 are necessary for OPCs to differentiate and repair myelin sheaths. researchgate.netgoogle.com
In acute injuries such as ischemic stroke and spinal cord injury, GPR17 expression is induced in neurons and microglia/macrophages in the damaged area. researchgate.net In the initial hours after injury, high GPR17 levels on neurons are linked to increased cell death. researchgate.net Later, its presence on OPCs near the lesion site is crucial for initiating the repair process, but this must be downregulated for maturation to complete. researchgate.netmdpi.com This dual role suggests that therapeutic intervention timing is critical; GPR17 antagonists might be beneficial in the acute phase to limit damage, while agonists like ASN04885796 could promote repair and remyelination in the chronic phase. mdpi.comnih.gov The receptor has also been implicated in other neurodegenerative conditions, including Alzheimer's disease, and even in metabolic homeostasis, highlighting the need for a more profound understanding of its function across different diseases. nih.govbiorxiv.org
Table 2: Role of GPR17 in Neuropathological Conditions
| Condition | Key Roles of GPR17 | Reference |
|---|---|---|
| Multiple Sclerosis | Acts as a sensor of myelin damage; its upregulation on OPCs can halt their maturation, while its downregulation is necessary for remyelination. | researchgate.netnih.govnih.gov |
| Ischemic Stroke | Expression is induced in neurons and microglia after injury; initially contributes to neuronal death, later involved in the repair process by OPCs. | researchgate.netnih.gov |
| Spinal Cord Injury | Functions as a damage sensor, with expression patterns similar to stroke; involved in both secondary damage and subsequent repair attempts. | google.comnih.gov |
| Alzheimer's Disease | Implicated as part of the pathological process, though its precise role is still under investigation. | nih.gov |
| Obesity & Diabetes | GPR17 antagonism has been suggested as a potential treatment strategy, indicating a role in metabolic regulation. | biorxiv.orgresearchgate.net |
Exploration of Synergistic Therapeutic Strategies Combining GPR17 Modulation
Given the multifaceted nature of neuropathological conditions, which often involve inflammation, cell death, and failed regeneration, combination therapies represent a promising avenue. Modulating GPR17 alone may not be sufficient to overcome all the barriers to recovery. Synergistic strategies that pair GPR17-targeted compounds with other therapeutic agents could offer enhanced efficacy.
For demyelinating diseases like MS, a particularly attractive approach is to combine a pro-myelinating GPR17 agonist with an anti-inflammatory drug. nih.gov While the agonist would aim to promote the maturation of OPCs into myelin-producing cells, the anti-inflammatory agent would quell the hostile environment that contributes to demyelination and inhibits repair. Another potential strategy involves the use of GPR17 antagonists, such as Montelukast (which also targets CysLT receptors), in combination with neurotrophic factors. mdpi.com Studies have shown that the neuroregenerative effects of Montelukast are partly mediated by GPR17 antagonism but also involve other mechanisms that increase the expression of growth factors. mdpi.com Combining a selective GPR17 antagonist with glial cell line-derived neurotrophic factor (GDNF), for example, could simultaneously block inhibitory signals and provide a powerful stimulus for neurite outgrowth and survival.
Development of Novel Chemical Entities with Enhanced GPR17 Selectivity and Efficacy
A significant challenge in targeting GPR17 has been the lack of highly selective ligands. google.com Many early-identified compounds, such as Cangrelor and Pranlukast, also interact with P2Y and CysLT receptors, respectively, which complicates the interpretation of research findings and presents potential off-target effects for therapeutic development. mdpi.comnih.gov
The development of this compound marks a substantial advancement, providing a potent and specific tool to study GPR17 activation. targetmol.com The discovery process for such molecules often involves extensive screening of large chemical libraries, followed by iterative optimization. nih.gov In addition to agonists, research has also focused on identifying novel antagonists. Through high-throughput screening, compounds like '978' and '527' have been identified as selective GPR17 antagonists that block multiple downstream signaling pathways without affecting related purinergic or CysLT receptors. biorxiv.orgnih.gov Other research has led to the identification of indole (B1671886) derivatives, building upon the structure of the known agonist MDL29,951 to improve potency and explore structure-activity relationships. acs.org The continued discovery of novel agonists and antagonists with superior selectivity and efficacy is essential for creating precise pharmacological tools to dissect the receptor's function and for developing safer and more effective therapies. biorxiv.orgacs.orgnih.gov
Table 3: Selected Novel GPR17 Modulators
| Compound Name | Class | Key Finding | Reference |
|---|---|---|---|
| This compound | Agonist | Potent and specific GPR17 activator (EC₅₀ = 2.27 nM) with neuroprotective properties. | medchemexpress.comtargetmol.commedchemexpress.com |
| MDL29,951 | Agonist | An indole derivative that serves as a notable reference agonist for GPR17. | nih.govacs.org |
| CHBC | Agonist | A novel indole agonist synthesized to target GPR17 for potential glioblastoma treatment. | acs.org |
| Compound 978 | Antagonist | A selective antagonist identified via high-throughput screening for potential use in diabetes and obesity. | biorxiv.orgresearchgate.netnih.gov |
| T0510.3657 | Agonist | A novel agonist identified through structural bioinformatics that selectively activates GPR17. | nih.gov |
| Montelukast | Antagonist | A dual CysLT1/GPR17 antagonist shown to have neuroregenerative effects. | mdpi.com |
Overcoming Methodological Limitations in GPR17 Receptor Research
Progress in understanding and targeting GPR17 is hindered by several methodological challenges. A primary limitation is the absence of a resolved crystal structure for the receptor. nih.gov This lack of a high-resolution structure forces researchers to rely on computational homology modeling, where the structure of GPR17 is predicted based on its similarity to related receptors whose structures are known. nih.govnih.gov While useful, these models may not perfectly capture the nuances of ligand binding and receptor activation.
Another significant challenge is the receptor's complex signaling. GPR17 can couple to different G proteins (Gαi and Gαq), leading to varied downstream effects such as the inhibition of cAMP production and increases in intracellular calcium. researchgate.netacs.org Furthermore, GPR17 can form heterodimers with other receptors, including P2Y and CysLT receptors, which can alter its pharmacology and function. unimi.it These complexities make it difficult to predict the full effect of a given ligand.
Finally, the functional assays used to study GPR17, such as [³⁵S]GTPγS binding assays, while robust, are performed in vitro and may not fully replicate the cellular environment in vivo, where receptor function is influenced by a host of other factors. nih.govnih.gov The development of more sophisticated research tools, including improved animal models and advanced imaging techniques to track receptor dynamics in real-time, will be crucial to overcoming these limitations and successfully translating GPR17-targeted therapies to the clinic. nih.gov
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
